4-(dimethylamino)-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
The compound 4-(dimethylamino)-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (hereafter referred to as Compound A) is a benzamide derivative featuring a 2,3-dihydro-1,3-benzothiazole core. Key structural elements include:
- A dimethylamino group at the para position of the benzamide ring.
- A methoxy substituent at the 4-position and a methyl group at the 3-position on the dihydrobenzothiazole ring.
This scaffold is of interest in medicinal chemistry due to its resemblance to kinase inhibitors and antimicrobial agents.
Properties
IUPAC Name |
4-(dimethylamino)-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-20(2)13-10-8-12(9-11-13)17(22)19-18-21(3)16-14(23-4)6-5-7-15(16)24-18/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQQARBFSTZGAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)N(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(dimethylamino)benzaldehyde with 2-amino-4-methoxy-3-methylbenzothiazole under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and ensure consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(dimethylamino)-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications
Dihydrothiazole vs. Dihydrobenzothiazole
- Compound B: (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide () Replaces the dihydrobenzothiazole with a dihydrothiazole ring. Substituents: 2-methoxyphenyl and phenyl groups at positions 3 and 4, respectively. Crystallographic Data: Bond lengths (C–N: 1.31–1.35 Å) and torsion angles (−170° to 178°) indicate a non-planar conformation, contrasting with the planar benzothiazole systems .
Sulfonamide vs. Benzamide
Substituent Effects on Bioactivity and Stability
Alkyl and Alkoxy Groups
- Compound D: 4-[benzyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide () Substituents: Ethoxy at position 4 and benzyl(methyl)sulfamoyl on the benzamide.
- Compound E: 4-(dimethylamino)-N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide () Features an allyl group at position 3 instead of methyl.
Aromatic Substitutions
- Compound F: 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine () Retains the dimethylamino group but replaces the benzothiazole with a simpler thiazole ring.
Comparative Data Table
Biological Activity
4-(Dimethylamino)-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzamide moiety and a substituted benzothiazole ring. Its molecular formula is , with a molecular weight of approximately 320.42 g/mol. The presence of the dimethylamino group enhances its lipophilicity, potentially influencing its biological activity.
Antiviral Activity
Recent studies have indicated that derivatives of benzamide, including compounds similar to 4-(dimethylamino)-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide, exhibit significant antiviral properties. For instance, N-phenylbenzamide derivatives have shown broad-spectrum antiviral effects against various viruses such as HIV and hepatitis B virus (HBV) by increasing intracellular levels of APOBEC3G (A3G), which inhibits viral replication .
Table 1: Summary of Antiviral Activities
| Compound Name | Virus Targeted | Mechanism of Action | Reference |
|---|---|---|---|
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | HBV | Increases A3G levels | |
| 4-(dimethylamino)-N-[...] | HIV/HCV | Modulates intracellular pathways |
Antitumor Activity
Compounds with similar structural features have been investigated for their antitumor activities. Research indicates that benzothiazole derivatives can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of 4-(dimethylamino)-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide in this context remains to be fully elucidated.
Table 2: Antitumor Activity Overview
| Compound Name | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Benzothiazole derivatives | Breast cancer | Induces apoptosis | |
| 4-(dimethylamino)-N-[...] | Various | Cell cycle arrest |
The mechanism by which 4-(dimethylamino)-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide exerts its biological effects likely involves interaction with specific cellular receptors or enzymes. This compound may modulate signaling pathways associated with cell proliferation and apoptosis through receptor binding or enzyme inhibition.
Case Studies
Several case studies have highlighted the potential therapeutic applications of similar compounds:
- Anti-HBV Activity : A study on N-phenylbenzamide derivatives demonstrated their effectiveness in inhibiting HBV replication in vitro and in vivo using animal models. The research suggested that these compounds could serve as a basis for developing new antiviral therapies .
- Antitumor Effects : Another investigation into benzothiazole derivatives revealed their capacity to inhibit tumor growth in mouse models. The findings indicated that these compounds could be promising candidates for further development in cancer therapy.
Q & A
Q. What are the critical steps for optimizing the synthesis of 4-(dimethylamino)-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide to ensure high yield and purity?
Methodological Answer: The synthesis involves multi-step reactions requiring precise control of conditions:
- Solvent selection : Use polar aprotic solvents (e.g., DMF or dichloromethane) to enhance solubility of intermediates .
- Catalysts : Palladium-based catalysts (e.g., Pd/C) improve coupling reactions, while acid/base conditions stabilize intermediates during cyclization .
- Temperature control : Maintain 60–80°C for imine formation and room temperature for benzothiazole ring closure to avoid side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for isolating the pure product .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR verify the benzothiazole ring, dimethylamino group, and methoxy substituents. Key signals include δ 3.1–3.3 ppm (N–CH) and δ 7.2–8.1 ppm (aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 426.1523) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) and detect trace impurities .
Q. How does the compound behave under varying pH or reactive conditions, and how can this inform experimental design?
Methodological Answer:
- Acidic conditions : Protonation of the dimethylamino group occurs at pH < 4, altering solubility. Use buffered solutions (pH 6–8) for stability in biological assays .
- Basic conditions : The benzothiazole ring may undergo hydrolysis at pH > 10. Avoid prolonged exposure to strong bases during synthesis .
- Oxidative/reductive environments : The thiazole moiety is susceptible to oxidation; use inert atmospheres (N) for reactions involving oxidizing agents .
Advanced Research Questions
Q. What mechanistic approaches are used to study reaction pathways involving this compound, such as nucleophilic substitutions or cyclization?
Methodological Answer:
- Kinetic studies : Monitor reaction progress via UV-Vis spectroscopy (e.g., λ 320 nm for intermediate formation) .
- Isotopic labeling : Use N-labeled amines to trace imine formation steps via N NMR .
- Computational modeling : Density Functional Theory (DFT) calculates transition states for cyclization steps, identifying energy barriers (e.g., ΔG ≈ 25 kcal/mol) .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
Methodological Answer:
-
Analog synthesis : Replace the methoxy group with ethoxy or halogens to test electronic effects on receptor binding .
-
Biological assays : Compare IC values in enzyme inhibition assays (e.g., kinase targets) across analogs. For example:
Substituent IC (nM) -OCH 12.3 ± 1.2 -Cl 8.7 ± 0.9 -CF 6.1 ± 0.5 -
Molecular docking : Simulate interactions with target proteins (e.g., PARP-1) to correlate substituent size/hydrophobicity with binding affinity .
Q. How can researchers resolve contradictions in reported biological activities, such as conflicting IC50_{50}50 values across studies?
Methodological Answer:
- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase assays) to minimize variability .
- Validate purity : Re-test compounds with HPLC-certified purity >98% to exclude impurity-driven artifacts .
- Cross-validate models : Compare in vitro results with ex vivo tissue models or in silico predictions to confirm mechanistic consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
